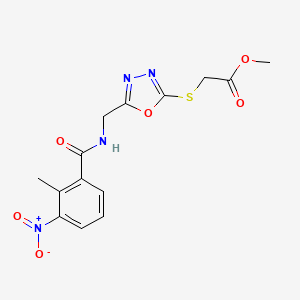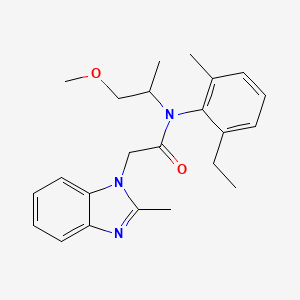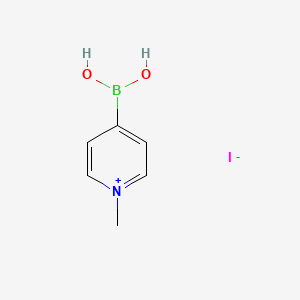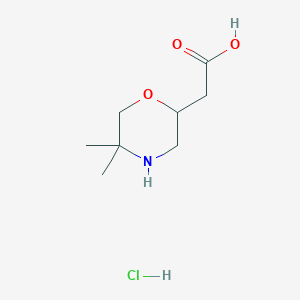
N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O2S2 and its molecular weight is 423.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
Research on derivatives of thiazole compounds, including those structurally related to N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, has demonstrated potential antibacterial and antifungal applications. For instance, studies have shown that certain 4-oxo-thiazolidines and 2-oxo-azetidines possess moderate to good antibacterial activity against both gram-positive and gram-negative bacteria such as S. aureus and E. coli. These compounds' activities were further supported by quantitative structure-activity relationship (QSAR) studies, highlighting the positive contribution of specific substituents to their antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
α-Glucosidase Inhibitory Potential
A novel synthetic route to 1,3,4-oxadiazole derivatives revealed compounds with potent α-glucosidase inhibitory potential, suggesting a potential application in managing diabetes. The structural determination and α-glucosidase inhibition evaluation of these compounds indicated promising inhibitors, showcasing their potential as drug leads for diabetes treatment (Iftikhar et al., 2019).
Anticancer Agents
Thiazole derivatives have also been investigated for their anticancer properties. Synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents have shown that certain compounds exhibit high selectivity and potency against human lung adenocarcinoma cells, highlighting their potential as therapeutic agents in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Molecular Structure and Interactions
The crystal structure analysis of related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, provides insights into the molecular interactions and orientations that may be fundamental to the bioactivity of these molecules. Understanding such molecular arrangements can aid in the design of new compounds with enhanced biological activities (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Photovoltaic and Non-linear Optical (NLO) Activity
Research on benzothiazolinone acetamide analogs has explored their photochemical, thermochemical modeling, and non-linear optical (NLO) activity. Such studies indicate the potential use of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and suggesting applications beyond pharmaceuticals into materials science (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S2/c1-13-6-8-23(9-7-13)18(25)10-16-11-26-19(22-16)27-12-17(24)21-15-4-2-14(20)3-5-15/h2-5,11,13H,6-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULDIOIJWCQVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2672741.png)
![Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2672742.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2672743.png)


methanone](/img/structure/B2672748.png)



![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2672756.png)
![4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid](/img/structure/B2672757.png)
![4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2672758.png)
